molecular formula C24H25FN2O3S B298212 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide

2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide

Cat. No. B298212
M. Wt: 440.5 g/mol
InChI Key: YDBXRPPRSMRPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide, also known as BFA, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. BFA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 485.6 g/mol.

Mechanism of Action

2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide exerts its anti-cancer effects by inhibiting the activity of the proteasome, a complex of enzymes that is responsible for degrading proteins in cells. By inhibiting the proteasome, 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide disrupts the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. Additionally, 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide is its specificity for cancer cells. Unlike many other anti-cancer drugs, 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide targets only cancer cells, leaving healthy cells unharmed. Additionally, 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide has been found to be effective against a wide range of cancer types.
However, 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide also has some limitations for lab experiments. Its solubility in organic solvents makes it difficult to work with in aqueous solutions. Additionally, its high molecular weight and complex synthesis process make it expensive to produce.

Future Directions

There are several future directions for research on 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide. One potential area of research is the development of new cancer therapies based on 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide. Another area of research is the exploration of 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide's potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide and its mechanism of action.

Synthesis Methods

The synthesis of 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide involves a multi-step process that includes the reaction of benzylamine with p-fluorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with N-(4-isopropylphenyl)acetamide. The final product is obtained through purification by recrystallization.

Scientific Research Applications

2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer therapies.

properties

Product Name

2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide

Molecular Formula

C24H25FN2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H25FN2O3S/c1-18(2)20-8-12-22(13-9-20)26-24(28)17-27(16-19-6-4-3-5-7-19)31(29,30)23-14-10-21(25)11-15-23/h3-15,18H,16-17H2,1-2H3,(H,26,28)

InChI Key

YDBXRPPRSMRPDY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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